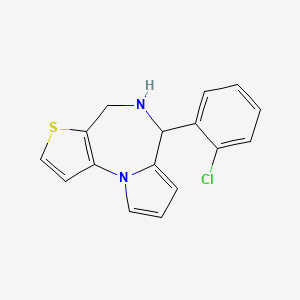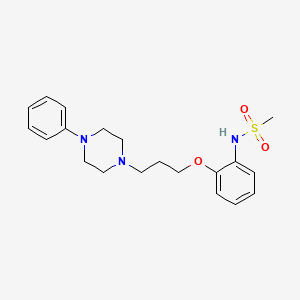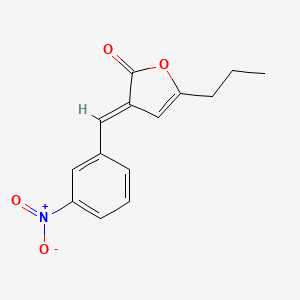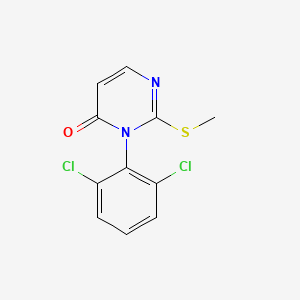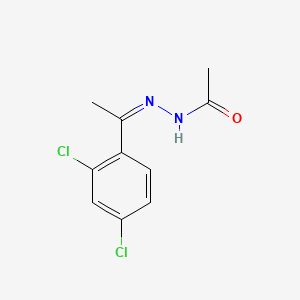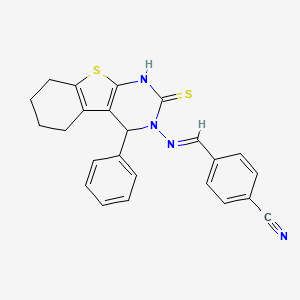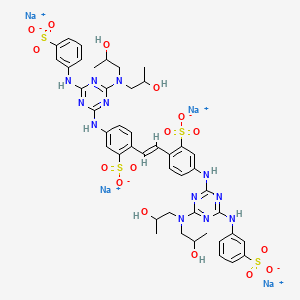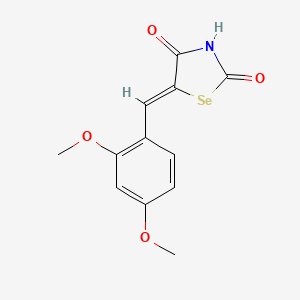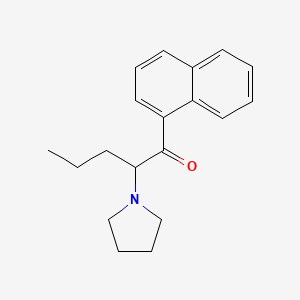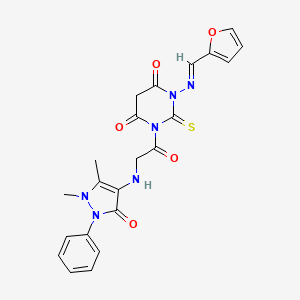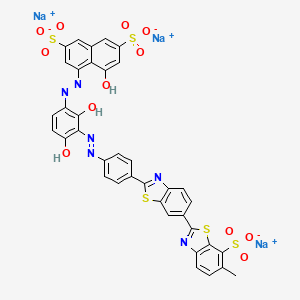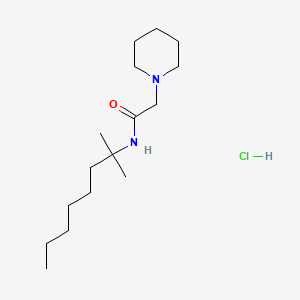
1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride is a chemical compound with the molecular formula C16H33ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and potential therapeutic effects.
Vorbereitungsmethoden
The synthesis of 1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride involves several steps. One common method includes the reaction of piperidine with acetic anhydride to form piperidineacetamide. This intermediate is then reacted with 1,1-dimethylheptylamine under controlled conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride involves its interaction with specific molecular targets within the body. It is believed to modulate the activity of certain receptors and enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may have a role in modulating neurotransmitter release and receptor activity.
Vergleich Mit ähnlichen Verbindungen
1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride can be compared with other similar compounds, such as:
- 1-Piperidineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride
- 1-Piperidineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride These compounds share similar chemical structures but differ in the length of the alkyl chain. The unique properties of this compound, such as its specific receptor interactions and potential therapeutic effects, distinguish it from its analogs.
Eigenschaften
CAS-Nummer |
109654-31-1 |
|---|---|
Molekularformel |
C16H33ClN2O |
Molekulargewicht |
304.9 g/mol |
IUPAC-Name |
N-(2-methyloctan-2-yl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C16H32N2O.ClH/c1-4-5-6-8-11-16(2,3)17-15(19)14-18-12-9-7-10-13-18;/h4-14H2,1-3H3,(H,17,19);1H |
InChI-Schlüssel |
ZHTKFFNWTRZUCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(C)NC(=O)CN1CCCCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


